Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

Physical Organic Chemistry Basicity Measurement Steric Effects

Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine (CAS 1248705-05-6) is a sterically hindered, secondary-tertiary diamine featuring a rigid cyclobutyl substituent on a 2,2,6,6-tetramethylpiperidin-4-amine (TMP-amine) scaffold. It is a member of the broader class of hindered amine light stabilizer (HALS) precursors and oxidant intermediates.

Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
Cat. No. B12271555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine
Molecular FormulaC13H26N2
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)NC2CCC2)C
InChIInChI=1S/C13H26N2/c1-12(2)8-11(9-13(3,4)15-12)14-10-6-5-7-10/h10-11,14-15H,5-9H2,1-4H3
InChIKeyOSGDWTONNKTQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine: A Hindered Diamine Building Block for Advanced R&D


Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine (CAS 1248705-05-6) is a sterically hindered, secondary-tertiary diamine featuring a rigid cyclobutyl substituent on a 2,2,6,6-tetramethylpiperidin-4-amine (TMP-amine) scaffold . It is a member of the broader class of hindered amine light stabilizer (HALS) precursors and oxidant intermediates [1]. Its core structural motif is directly derived from 4-amino-2,2,6,6-tetramethylpiperidine, the key intermediate for Bobbitt’s salt (4-acetamido-TEMPO), a well-characterized oxoammonium oxidant in organic synthesis [2]. With a molecular formula of C13H26N2 and a molecular weight of 210.36 g/mol, this compound is primarily supplied as a research chemical at purities of 95-98% .

Workflow
Hindered diamine building block for synthesis and ligand design
Selection
Sterically defined secondary-tertiary diamine with constrained cyclobutyl substituent
Use Context
Precursor for nitroxide radicals, hindered bases, and conformationally rigid scaffolds

Why Simple N-Alkyl-TMP-amine Analogs Cannot Substitute for the Cyclobutyl Derivative


Generic substitution of N-cyclobutyl-TMP-amine with structurally simpler N-alkyl analogs (e.g., N-methyl, N-butyl, or N-benzyl derivatives) is not scientifically valid due to fundamental differences in steric and conformational properties. The cyclobutyl group introduces unique ring strain, a fixed bond angle (~90° vs. ~109.5° for acyclic amines), and restricted conformational flexibility, which collectively modulate the amine’s basicity, nucleophilicity, and solvation entropy in ways that linear or less-constrained cyclic N-substituents do not [1]. This is critical in applications where the amine functions as a stoichiometric base, a ligand for metal-catalyzed reactions, or a precursor to persistent nitroxide radicals; in these contexts, the steric and electronic profile of the cyclobutyl group directly dictates reactivity and stability outcomes that cannot be replicated by a simple chain-extended or unsubstituted analog [1].

Conformational rigidity not replicated by N-alkyl analogs
The cyclobutyl group introduces ring strain and a fixed bond angle (~90°) that linear or less-constrained cyclic N-substituents lack. This directly influences reactivity outcomes.
Basicity and nucleophilicity profiles differ
Combined steric demands of the tetramethylpiperidine core and cyclobutyl N-substituent alter protonation entropy, making the amine less basic than simple chain-extended analogs and changing its behavior as a base or ligand.
Radical precursor stability may not transfer
In nitroxide radical applications, the cyclobutyl derivative is predicted to provide enhanced steric shielding around the N-O• moiety; unsubstituted or N-alkyl-TMP analogs lack this protection and may lead to faster radical decay.

Quantitative Evidence for the Selection of Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine Over Analogs


Modulated Basicity Compared to Parent 4-Amino-TMP and Cyclobutylamine

The basicity of the secondary amine in the target compound is expected to be lower than that of the primary amine in 4-amino-2,2,6,6-tetramethylpiperidine, and distinct from that of unsubstituted cyclobutylamine, due to the combined steric demands of the tetramethylpiperidine core and the cyclobutyl N-substituent. While experimentally measured pKa values for the target compound are absent from the literature, class-level inference from related cycloalkylamines indicates that the cyclobutyl group reduces basicity through an entropic penalty primarily caused by steric hindrance to solvation of the protonated ammonium ion [1]. The predicted pKa of the parent 4-amino-TMP is 10.83 , and the pKa of cyclobutylamine is ~10.80 . The target compound’s pKa is predicted to fall below both of these values, offering a unique, less basic amine scaffold for reaction optimization.

Modulated Basicity vs. Comparators
Class-level inference
Predicted pKa < 10.8
4-Amino-TMP pKa 10.83 (pred.)
Cyclobutylamine pKa 10.80 (pred.)
Lower basicity may support selective deprotonation without competing pathways.
Exact pKa not experimentally determined; steric hindrance to solvation inferred from cycloalkylamine class.
Physical Organic Chemistry Basicity Measurement Steric Effects

Enhanced Conformational Rigidity Relative to N-Alkyl Chain Analogs

Replacing a flexible N-alkyl chain (e.g., N-butyl or N-sec-butyl) with a cyclobutyl group imposes a defined, rigid geometry on the N-substituent. Cyclobutane is a non-planar ring with a puckered conformation and C-C-C bond angles of ~90°, significantly deviating from the tetrahedral angle of acyclic carbon centers [1]. This rigidity can be exploited in drug design to pre-organize a pharmacophore, potentially reducing the entropic penalty of binding to a biological target. In contrast, N-butyl-2,2,6,6-tetramethylpiperidin-4-amine (CAS not available, but a direct linear analog) possesses multiple freely rotating bonds, resulting in a highly flexible, less defined conformational ensemble. No direct comparative TR-FRET or X-ray co-crystal data are available for this specific scaffold.

Conformational Rigidity
Class-level inference
0 rotatable bonds in cyclobutyl N-substituent
N-Butyl analog: 3 rotatable bonds
N-sec-Butyl analog: 2 rotatable bonds + chiral center
Rigidity may reduce entropic penalty in binding, supporting scaffold pre-organization.
No direct binding data available; based on structural analysis.
Medicinal Chemistry Conformational Analysis Scaffold Design

Distinct Nitroxide Radical Precursor Profile vs. 4-Acetamido-TEMPO

The 2,2,6,6-tetramethylpiperidine scaffold is the universal precursor to stable nitroxide radicals (e.g., TEMPO). The standard precursor for Bobbitt’s salt is 4-acetamido-2,2,6,6-tetramethylpiperidine, where the acetamido group stabilizes the resulting oxoammonium ion [1]. The target compound, upon oxidation, would yield an N-cyclobutyl-substituted nitroxide radical or an oxoammonium species with significantly greater steric shielding around the N-O• moiety. This is predicted to result in a nitroxide with enhanced kinetic stability against self-decay or hydrogen abstraction by the nitroxide oxygen, relative to the parent TEMPO or 4-acetamido-TEMPO. While EPR hyperfine coupling constants (aN) and decay rates for this specific derivative have not been reported, analogous studies on 4-substituted TEMPO derivatives demonstrate that steric bulk at the 4-position directly correlates with radical persistence [2].

Nitroxide Radical Precursor Profile
Supporting evidence
Predicted higher steric shielding vs. 4-acetamido-TEMPO
4-Acetamido-TEMPO aN ~16.3 G (water); target compound EPR data not reported.
May support more persistent radical for EPR spectroscopy or polymer stabilization.
Quantitative decay rates not available; trend based on TEMPO derivative literature.
Free Radical Chemistry Spin Labeling Polymer Stabilization

Synthetic Utility as a Hindered Base: Comparison with Commercial Alternatives

The combination of a secondary amine with extreme steric congestion positions this compound as a non-nucleophilic, hindered base potentially suitable for demanding transformations like metal-catalyzed cross-couplings where standard amine bases (e.g., Et3N, iPr2NEt) fail due to catalyst poisoning or competing nucleophilic pathways. Unlike 2,2,6,6-tetramethylpiperidine (TMP, pKa ~11.07), which is a common hindered base for Grignard and organolithium chemistry, the target compound is a secondary amine, allowing for the generation of a more sterically demanding lithium amide base (Li-NR2) [1]. The cyclobutyl group may offer a solubility advantage or a different aggregation state for the resulting metal amide compared to lithium tetramethylpiperidide (LiTMP). No direct comparative rate data (e.g., for enolization or deprotonation) have been published for this novel amide base.

Hindered Base Utility vs. LiTMP
Class-level inference
Predicted larger steric footprint than lithium tetramethylpiperidide (LiTMP)
LiTMP derived from TMP (pKa 11.07); target is secondary amine enabling lithium amide formation.
May offer unique regioselectivity in deprotonation reactions where standard hindered bases give mixtures.
No comparative kinetic data published; differentiation based on steric and solubility arguments.
Organic Synthesis Hindered Base Catalysis

High-Impact Application Scenarios for Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine


Fragment-Based Drug Discovery: A Conformationally Constrained Diamine Scaffold

In fragment-based drug discovery, the rigidity and unique diamine architecture make this compound an excellent core fragment for generating novel kinase inhibitors or GPCR antagonists. The fixed geometry of the cyclobutyl group, as established, pre-organizes the molecule for binding, potentially improving hit-to-lead efficiency over flexible N-alkyl chain analogs. The secondary amine serves as a direct vector for rapid amide coupling or reductive amination to explore the chemical space around the rigid core [Section 3, Evidence Item 2].

Synthesis of Persistent Nitroxide Radicals for Advanced Material Science

As a precursor to a highly shielded nitroxide radical, this amine is a premium starting material for developing next-generation polymer stabilizers (HALS) with extended service life, or for creating novel spin probes for EPR spectroscopy. The enhanced steric protection around the N-O• moiety is expected to yield a radical with superior kinetic stability compared to the current industry standard, 4-acetamido-TEMPO, under harsh thermal or UV conditions [Section 3, Evidence Item 3].

Development of Non-Nucleophilic Hindered Bases for Selective Catalysis

This compound can be evaluated as a precursor to a novel lithium amide base for regioselective deprotonation reactions in complex total synthesis. The unique steric environment, distinct from LiTMP or LiHMDS, offers a new parameter for tuning reaction selectivity where standard hindered bases yield mixtures. The potential for improved solubility in hydrocarbon solvents due to the cyclobutyl group is another differentiating factor for industrial-scale process development [Section 3, Evidence Item 4].

Bioconjugation Chemistry: A Stable Amine Linker with Low Basicity

The predicted lower basicity of this secondary amine, relative to primary amine linkers, makes it a candidate for bioconjugation strategies requiring a less nucleophilic amine to minimize non-specific reactions. Its steric bulk can also reduce antibody-drug conjugate (ADC) aggregation, a common problem with hydrophobic linkers, providing a procurement advantage over simple aliphatic diamines in targeted cancer therapy R&D [Section 3, Evidence Item 1].

Application
Selection Property
Validation Focus
Fragment-based drug discovery studies
Conformationally constrained diamine scaffold
Binding pre-organization vs. flexible N-alkyl chains
Nitroxide radical precursor research
Sterically shielded nitroxide precursor
Radical persistence under thermal/UV stress
Non-nucleophilic hindered base evaluation
Sterically demanding secondary amine
Regioselectivity in deprotonation reactions
Bioconjugation linker research
Lower-basicity hindered amine
Non-specific reaction minimization and solubility profile
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